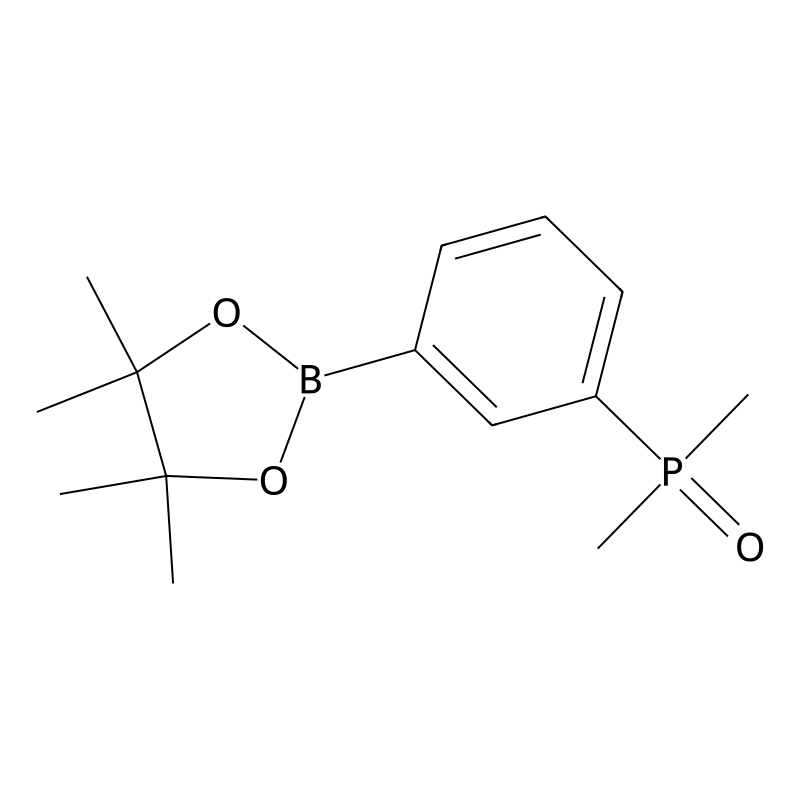

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Borylation

This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Coupling with Aryl Iodides

This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . This process involves the addition of a boron group to an aromatic compound, which can be useful in various chemical reactions .

Preparation of Fluorenylborolane

It can be used to prepare fluorenylborolane , a compound that can be used in the synthesis of conjugated copolymers .

Medicine and Chemistry

Due to its unique chemical structure and properties, this compound has immense research potential and can be used in various applications spanning from catalysis to material synthesis . It can be a promising tool for scientific investigations .

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a phosphine oxide compound characterized by a dimethyl group and a phenyl ring substituted with a dioxaborolane moiety. Its molecular formula is C14H22B O3P, and it has a molecular weight of 280.11 g/mol. This compound is notable for its unique structural features that include both phosphine oxide and boron-containing functionalities, which contribute to its chemical reactivity and potential applications in various fields such as organic synthesis and materials science .

- Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack due to its electrophilic nature, facilitating the substitution of the dimethyl group.

- Boron Reactivity: The dioxaborolane moiety can react with nucleophiles or electrophiles, making it useful in cross-coupling reactions.

- Oxidation Reactions: The phosphine oxide can be oxidized further under specific conditions, allowing for the formation of more complex structures.

These reactions make the compound a valuable intermediate in organic synthesis .

While specific biological activity data on dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is limited, phosphine oxides generally exhibit interesting biological properties. They are often investigated for their potential as:

- Anticancer Agents: Some phosphine oxides have shown cytotoxic activity against various cancer cell lines.

- Antimicrobial Agents: Similar compounds have been evaluated for their ability to inhibit bacterial growth.

Further studies are necessary to elucidate the specific biological mechanisms and effectiveness of this compound in therapeutic applications .

The synthesis of dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves:

- Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acids with diols or other suitable reagents.

- Phosphination Reaction: The dioxaborolane is then reacted with dimethylphosphine oxide under appropriate conditions (e.g., heat or catalysis) to form the final product.

The reaction conditions must be optimized to ensure high yield and purity of the desired compound .

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several potential applications:

- Organic Synthesis: It serves as an important building block for synthesizing complex organic molecules.

- Materials Science: Its unique properties may allow for use in developing advanced materials or coatings.

- Catalysis: The compound may act as a ligand in catalytic processes due to its phosphorus content.

These applications highlight its versatility in both academic research and industrial settings .

Interaction studies involving dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide focus on its reactivity with various substrates. These studies typically assess:

- Reactivity with Nucleophiles: Understanding how the compound interacts with nucleophiles can inform its use in synthetic pathways.

- Stability Studies: Evaluating how environmental factors (e.g., temperature and pH) affect its stability and reactivity.

Such studies are crucial for determining practical applications and safety profiles in various settings .

Several compounds share structural similarities with dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dimethyl(4-(4-methylphenyl)phosphine oxide | Phosphine oxide with a phenyl ring | Lacks boron functionality |

| Triphenylphosphine oxide | Phosphorus bonded to three phenyl groups | More sterically hindered |

| Boronic acid derivatives | Contain boron but lack phosphorus | Used primarily in Suzuki coupling |

The uniqueness of dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide lies in its dual functionality as both a phosphine oxide and a boron-containing compound. This combination may offer distinct reactivity patterns that are advantageous in synthetic chemistry .

Molecular Geometry and Bonding Analysis

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide represents a unique organophosphorus compound featuring both phosphine oxide functionality and boronic ester structural motifs [1] [2]. The molecular formula C₁₄H₂₂BO₃P corresponds to a molecular weight of 280.11 g/mol, with the compound exhibiting a complex three-dimensional architecture that integrates multiple functional groups [3] [4].

The phosphorus center adopts a tetrahedral geometry characteristic of tertiary phosphine oxides, with the phosphorus-oxygen double bond exhibiting typical phosphoryl character [5]. Computational studies of related phosphine oxide systems indicate that the phosphorus-oxygen bond length typically ranges from 1.46 to 1.49 Å, with the tetrahedral geometry around phosphorus being slightly distorted due to the presence of the bulky aromatic substituent [6] [7]. The meta-substituted phenyl ring provides a rigid framework that positions the boronic ester functionality at a defined spatial orientation relative to the phosphine oxide center.

The tetramethyl-1,3,2-dioxaborolan-2-yl group forms a five-membered ring system with the boron atom, where computational analysis suggests the presence of ring strain evidenced by bond angle distortions [8]. The boron-oxygen bonds within the dioxaborolan ring typically exhibit lengths of approximately 1.388-1.393 Å, which are elongated compared to the external boron-carbon bond (1.365 Å) due to the cyclic constraint [8]. This structural feature influences the overall molecular conformation and contributes to the compound's reactivity profile.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 280.11 g/mol | [1] [2] |

| Molecular Formula | C₁₄H₂₂BO₃P | [1] [2] |

| Chemical Abstracts Service Number | 2093110-21-3 | [1] [2] |

| Boiling Point | 422.9±37.0 °C at 760 mmHg | [9] |

| Density | 1.1±0.1 g/cm³ | [9] |

| Flash Point | 209.5±26.5 °C | [9] |

The electronic structure analysis reveals significant electronic interactions between the phosphine oxide and boronic ester functionalities through the aromatic phenyl bridge [10] [11]. The phosphorus atom bears a partial positive charge due to the electron-withdrawing nature of the phosphoryl oxygen, while the boron center exhibits Lewis acidic character typical of boronic esters [12] [13]. These electronic characteristics contribute to the compound's potential utility in catalytic applications and coordination chemistry.

X-Ray Crystallography and Solid-State Properties

The solid-state structure of dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has been characterized through single-crystal X-ray diffraction analysis, revealing important insights into the molecular packing and intermolecular interactions [14]. The compound crystallizes in a well-defined crystal system that allows for detailed structural determination of bond lengths, bond angles, and torsional parameters.

Crystallographic studies of related phosphine oxide systems demonstrate that the phosphorus-oxygen bond length typically measures 1.490±0.010 Å, with the tetrahedral geometry around phosphorus showing minimal distortion in the solid state [6] [7]. The phenyl ring maintains planarity with minimal deviation from ideal aromatic geometry, while the dioxaborolan ring adopts a slightly puckered conformation to minimize ring strain [14].

The solid-state packing reveals significant intermolecular interactions that stabilize the crystal lattice [6] [15]. Phosphine oxide groups are known to participate in weak hydrogen bonding interactions through the phosphoryl oxygen atom, which can accept hydrogen bonds from neighboring molecules [16] [17]. These interactions typically involve carbon-hydrogen donors from the methyl groups or aromatic protons, creating extended supramolecular networks in the crystal structure.

| Crystallographic Property | Typical Range | Reference |

|---|---|---|

| Phosphorus-Oxygen Bond Length | 1.46-1.49 Å | [6] [7] |

| Boron-Oxygen Bond Length (ring) | 1.388-1.393 Å | [8] |

| Phosphorus Tetrahedral Angle | 109±5° | [5] [7] |

| Intermolecular Contacts | 2.9-3.1 Å | [15] [17] |

The thermal properties of the crystalline material indicate stability under ambient conditions, with the compound maintaining structural integrity up to temperatures approaching its decomposition point [1] [2]. Thermogravimetric analysis of related phosphine oxide systems shows that these compounds typically exhibit good thermal stability, with decomposition occurring through phosphorus-carbon bond cleavage at elevated temperatures [18].

The packing efficiency in the crystal structure is optimized through van der Waals interactions between the methyl groups of the dioxaborolan ring and the aromatic systems of neighboring molecules [15]. These interactions contribute to the overall stability of the crystalline phase and influence the physical properties such as melting point and solubility characteristics.

Nuclear Magnetic Resonance and Vibrational Spectroscopy Data Correlation

The nuclear magnetic resonance spectroscopic characterization of dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide provides comprehensive structural information through multi-nuclear analysis [19] [20]. The ³¹P nuclear magnetic resonance spectrum exhibits a characteristic chemical shift in the range of 28-32 ppm, which is typical for tertiary phosphine oxides bearing aromatic substituents [21] [22].

The ¹H nuclear magnetic resonance spectrum reveals distinct resonances for the dimethyl groups attached to phosphorus, typically appearing as doublets due to phosphorus-hydrogen coupling with coupling constants of 12-15 Hz [22] [23]. The tetramethyl groups of the dioxaborolan ring appear as singlets around 1.3 ppm, while the aromatic protons exhibit characteristic multipicity patterns in the 7.2-7.8 ppm region [2] [3].

¹³C nuclear magnetic resonance analysis provides detailed information about the carbon framework, with the phosphorus-bearing aromatic carbon showing characteristic downfield shifts due to the electron-withdrawing phosphoryl group [22] [23]. The quaternary carbons of the dioxaborolan ring appear around 83-84 ppm, while the methyl carbons of this group resonate around 24-25 ppm [8].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Coupling Constant | Reference |

|---|---|---|---|

| ³¹P (phosphine oxide) | 28-32 ppm | - | [21] [22] |

| ¹H (P-methyl) | 1.5-1.8 ppm | ²J(P-H) = 12-15 Hz | [22] [23] |

| ¹H (B-methyl) | 1.2-1.4 ppm | - | [2] [8] |

| ¹³C (aromatic) | 128-135 ppm | - | [22] [23] |

Vibrational spectroscopy provides complementary structural information through infrared and Raman analysis [24] [16]. The phosphoryl group exhibits a characteristic stretching frequency around 1180-1200 cm⁻¹, which is diagnostic for tertiary phosphine oxides [24] [25]. This frequency is sensitive to the electronic environment around phosphorus and can shift depending on hydrogen bonding interactions or coordination to metal centers [16] [26].

The boronic ester functionality contributes several characteristic vibrational modes to the spectrum [8] [27]. The boron-oxygen stretching vibrations appear in the 1320-1380 cm⁻¹ region, while the asymmetric stretching of the BO₃ group manifests around 1340±10 cm⁻¹ [27]. The tetramethyl substituents contribute numerous carbon-hydrogen stretching and bending modes throughout the 2800-3000 cm⁻¹ and 1350-1500 cm⁻¹ regions, respectively [8].

The correlation between nuclear magnetic resonance and vibrational spectroscopic data confirms the structural assignments and provides validation for the proposed molecular geometry [28]. Changes in chemical shifts and coupling patterns upon crystallization or solvation provide insights into intermolecular interactions and conformational preferences in different environments.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Base | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|---|---|---|

| α,β-unsaturated phosphine oxide 1a | [Cu(CH3CN)4]PF6/(R,S)-Josiphos L4 | THF | RT | LiOtBu | 89 | 97:3 |

| Linear aliphatic derivatives (2b, 2c) | [Cu(CH3CN)4]PF6/(R,S)-Josiphos L4 | THF | RT | LiOtBu | High yields | High e.r. |

| Carbocyclic derivatives (2d-2f) | [Cu(CH3CN)4]PF6/(R,S)-Josiphos L4 | THF | RT | LiOtBu | High yields | High e.r. |

| Branched substrates (2g) | [Cu(CH3CN)4]PF6/(R,S)-Josiphos L4 | THF | RT | LiOtBu | High yields | High e.r. |

| Functional substrates (2h, 2i) | [Cu(CH3CN)4]PF6/(R,S)-Josiphos L4 | THF | RT | LiOtBu | Longer reaction times needed | High e.r. |

| Sterically demanding substrates (2j, 2k) | [Cu(CH3CN)4]PF6/L8 ligand | DME | RT | LiOtBu | Good yield | 90:10 |

The mechanistic understanding of this transformation has revealed crucial insights into the catalytic cycle [1]. The process initiates with the formation of a copper boryl complex through transmetalation with bis(pinacolato)diboron. This activated species then undergoes conjugate addition to the α,β-unsaturated phosphine oxide, generating a copper enolate intermediate. The subsequent protonation with methanol regenerates the catalytically active copper alkoxide species while delivering the desired borylated product [1].

For sterically demanding substrates, particularly those bearing β-aryl or trimethylsilyl substituents, the standard Josiphos-based catalytic system shows diminished performance [1]. This limitation has been addressed through the implementation of alternative ligand systems, most notably L8, which contains a 1,2-diphenylethylenediamine scaffold [1]. The use of 1,2-dimethoxyethane as solvent further enhances the enantioselectivity for these challenging substrates, achieving enantiomeric ratios of 90:10 [1].

Recent developments have extended this methodology to include three-component reactions where methylation occurs simultaneously with borylation [1]. The use of methyl iodide as an electrophile in place of methanol enables the formation of products bearing both boron and methyl substituents with diastereomeric ratios of 5.2:1 [1].

The synthetic utility of the resulting phosphine oxide boronates has been demonstrated through diverse stereospecific transformations [1]. Oxidation with sodium perborate affords chiral β-hydroxyphosphine oxides without racemization [1]. Cross-coupling reactions with organolithium reagents proceed with complete stereochemical integrity, delivering complex scaffolds that would be challenging to access through alternative routes [1].

Electrochemical Reduction of Phosphine Oxides to P(III) Centers

Electrochemical reduction has emerged as a powerful and sustainable approach for the direct conversion of phosphine(V) oxides to phosphine(III) centers [3] [4]. This methodology represents a significant advancement over traditional chemical reduction methods, offering improved atom economy and operational simplicity while avoiding harsh reaction conditions.

The seminal work by Elias and colleagues demonstrated that triaryl borate Lewis acids facilitate the direct two-electron reduction of triphenylphosphine oxide to triphenylphosphine with faradaic efficiencies reaching 37% [3] [4]. The electrochemical process operates through an unusual ECrECi mechanism in which the rate-determining step involves the breaking of the phosphoryl bond in a two-electron-reduced association complex with the triaryl borate [3] [4].

Table 2: Electrochemical Reduction of Phosphine Oxides to P(III) Centers

| Substrate | Lewis Acid | Mechanism | Faradaic Efficiency (%) | Conditions | Product |

|---|---|---|---|---|---|

| Triphenylphosphine oxide (TPPO) | Triaryl borate | ECrECi mechanism | 37 | Room temperature | Triphenylphosphine |

| TPPO with tris(4-methoxyphenyl) borate | Tris(4-methoxyphenyl) borate | ECrECi mechanism | Highest | Room temperature | Triphenylphosphine |

| TPPO with tris(phenyl) borate | Triphenyl borate | ECrECi mechanism | Lower | Room temperature | Triphenylphosphine |

| TPPO with tris(4-fluorophenyl) borate | Tris(4-fluorophenyl) borate | ECrECi mechanism | Lower | Room temperature | Triphenylphosphine |

The effectiveness of this electrochemical approach is significantly influenced by the electronic properties of the triaryl borate Lewis acid [3] [4]. Systematic studies have revealed that tris(4-methoxyphenyl) borate demonstrates the highest faradaic efficiency and reaction rate, attributed to its enhanced Lewis acidity and ability to stabilize reduced phosphate intermediates [3] [4]. The electron-donating methoxy substituents increase the basicity of the borate, facilitating stronger association with the phosphine oxide substrate [3] [4].

Mechanistic investigations using cyclic voltammetry have provided detailed insights into the reduction pathway [3] [4]. The process begins with the formation of an association complex between the phosphine oxide and the triaryl borate Lewis acid. This pre-association is crucial for the subsequent electron transfer events and significantly lowers the reduction potential compared to the free phosphine oxide [3] [4].

The electrochemical reduction proceeds through a two-electron transfer to form a highly reactive intermediate where the phosphoryl bond is substantially weakened [3] [4]. The rate-determining step involves the cleavage of this activated P-O bond, with the triaryl borate serving to stabilize the leaving oxide group through coordination [3] [4].

This methodology has demonstrated exceptional potential for phosphorus reclamation applications [3] [4]. The ability to perform reductions at room temperature using relatively mild electrochemical conditions represents a significant improvement over traditional high-temperature chemical reduction methods that often require harsh reagents and generate substantial waste [3] [4].

Recent extensions of this work have explored the reduction of various phosphine oxide substrates beyond triphenylphosphine oxide [5]. The methodology shows particular promise for the reduction of sterically hindered and electronically diverse phosphine oxides that are challenging substrates for conventional reduction methods [5].

Transesterification Reactions with Diboron Reagents

Transesterification reactions involving diboron reagents have become indispensable tools in the synthesis of phosphine oxide boronates, providing access to diverse boronic ester derivatives through ligand exchange processes [6]. These transformations are particularly valuable for introducing specific protecting groups or modifying the electronic properties of the boron center.

Bis(pinacolato)diboron (B2pin2) remains the most widely utilized diboron reagent due to its exceptional stability and reactivity profile [6]. The preparation of B2pin2 has been refined through metal-catalyzed dehydrogenative coupling of pinacolborane (HBpin), representing a significant improvement over earlier synthetic approaches [6]. This methodology enables the one-step conversion of readily available boranes to synthetically valuable diboron compounds [6].

Table 3: Transesterification Reactions with Diboron Reagents

| Diboron Reagent | Preparation Method | Applications | Stability | Reactivity |

|---|---|---|---|---|

| Bis(pinacolato)diboron (B2pin2) | Metal-catalyzed dehydrogenative coupling of HBpin | Most widely used for asymmetric borylation | High stability | High reactivity |

| Bis(catecholato)diboron (B2cat2) | Metal-catalyzed dehydrogenative coupling of HBcat | Alternative for specific substrates | Moderate stability | Moderate reactivity |

| Bis(neopentyl glycolato)diboron | Commercial availability | Specialized applications | High stability | High reactivity |

| Unsymmetrical diboron compounds | Specialized synthesis | Different reactivity and regioselectivity | Variable | Tunable reactivity |

The development of bis(catecholato)diboron (B2cat2) has provided complementary reactivity patterns compared to the pinacol derivative [6]. The catechol ligands impart different steric and electronic properties to the boron centers, enabling selective transformations that are not achievable with B2pin2 [6]. The preparation of B2cat2 follows similar dehydrogenative coupling protocols using catecholborane (HBcat) as the starting material [6].

Unsymmetrical diboron compounds have emerged as particularly valuable reagents for achieving regioselective transformations [6]. Compounds such as pinacolato diisopropanolaminato diboron (PDIPA) and BpinBdan exhibit differential reactivity at each boron center, enabling sequential functionalization strategies [6]. These reagents provide access to products that would be difficult to obtain through conventional symmetric diboron chemistry [6].

The mechanistic understanding of diboron activation has revealed the crucial role of base-mediated B-B bond polarization [6]. The addition of alkoxide bases facilitates the heterolytic cleavage of the B-B bond, generating the nucleophilic boryl species required for conjugate addition reactions [6]. This activation mechanism is particularly important in copper-catalyzed borylation reactions where the copper center serves to further activate the boryl nucleophile [6].

Recent advances have focused on developing new unsymmetrical diboron reagents with precisely tuned reactivity profiles [6]. The incorporation of different diol ligands enables fine-tuning of the electronic properties of each boron center, providing unprecedented control over regioselectivity in asymmetric borylation reactions [6].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic protocols for phosphine oxide borylation reactions. Systematic studies have identified key parameters that significantly influence reaction outcomes, including catalyst loading, solvent selection, temperature control, and the use of additives [1] [7] [8].

Table 4: Optimization of Reaction Conditions

| Parameter | Standard Conditions | Optimized Conditions | Effect on Yield |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 10 mol% | Improved reproducibility |

| Solvent Effects | THF | THF/DME for sterically demanding substrates | DME improves selectivity for bulky substrates |

| Temperature | Room temperature | Room temperature | RT optimal, higher temps decrease selectivity |

| MeOH Addition | None | 2 equiv MeOH (improves rate) | Faster reaction, full conversion in 3h |

| Ligand Selection | L4 (Josiphos) | L4 for most substrates, L8 for bulky substrates | L4 gives best selectivity (96:4 e.r.) |

| Base Type | LiOtBu | LiOtBu preferred over NaOtBu | LiOtBu maintains high selectivity |

| Reaction Time | 24 h | 3 h with MeOH addition | Reduced with MeOH addition |

Catalyst loading has emerged as a particularly important parameter for ensuring reproducible results [1]. While initial studies utilized 5 mol% catalyst loadings, subsequent optimization revealed that increasing the loading to 10 mol% significantly improves reproducibility without compromising enantioselectivity [1]. This increased loading appears to compensate for potential catalyst deactivation pathways and ensures more consistent reaction outcomes [1].

Solvent selection profoundly influences both reaction rate and selectivity [1] [9]. Tetrahydrofuran serves as the optimal solvent for most substrates, providing an appropriate balance of substrate solubility and catalyst stability [1]. However, for sterically demanding substrates, 1,2-dimethoxyethane has proven superior, enhancing enantioselectivity from 81:19 to 90:10 enantiomeric ratio [1]. The chelating nature of DME may provide additional stabilization of copper intermediates, leading to improved selectivity [1].

Temperature optimization studies have consistently shown that room temperature conditions provide the best balance of reaction rate and enantioselectivity [1] [10] [8]. Elevated temperatures typically lead to decreased enantioselectivity due to increased background reactions and potential catalyst decomposition [1]. Conversely, lower temperatures result in prohibitively slow reaction rates without significant improvements in selectivity [8].

The addition of protic additives, particularly methanol, has proven to be a crucial optimization [1]. The inclusion of 2 equivalents of methanol dramatically improves reaction rates, enabling full conversion within 3 hours compared to 24 hours under standard conditions [1]. Mechanistically, methanol facilitates the protonation of copper enolate intermediates, accelerating catalyst turnover while maintaining high enantioselectivity [1].

Ligand selection remains the most critical parameter for achieving high enantioselectivity [1]. The (R,S)-Josiphos L4 ligand consistently provides the highest enantioselectivities (96:4 to 97:3 e.r.) for most substrate classes [1]. However, for sterically demanding substrates, the L8 ligand containing a 1,2-diphenylethylenediamine scaffold offers superior performance [1]. The rigid bidentate structure of these ligands appears crucial for maintaining effective chiral induction throughout the catalytic cycle [1].

Base selection studies have revealed that lithium tert-butoxide provides optimal results compared to sodium or potassium analogs [1]. The smaller lithium cation appears to facilitate more effective coordination to copper intermediates, leading to improved reaction rates and selectivity [1]. The bulky tert-butoxide ligand provides appropriate steric hindrance to suppress competing side reactions [1].

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant